molecular formula C13H17NO2 B1315800 2-(4-Hydroxypiperidin-1-yl)-1-phenylethanone CAS No. 86518-55-0

2-(4-Hydroxypiperidin-1-yl)-1-phenylethanone

Cat. No.: B1315800
CAS No.: 86518-55-0
M. Wt: 219.28 g/mol
InChI Key: GLMNBGIVIZFWAP-UHFFFAOYSA-N
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Description

2-(4-Hydroxypiperidin-1-yl)-1-phenylethanone is an organic compound that features a piperidine ring substituted with a hydroxyl group and a phenyl group attached to an ethanone moiety

Scientific Research Applications

2-(4-Hydroxypiperidin-1-yl)-1-phenylethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxypiperidin-1-yl)-1-phenylethanone typically involves the reaction of 4-hydroxypiperidine with a phenylacetyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the piperidine attacks the carbonyl carbon of the phenylacetyl chloride, forming the desired product .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxypiperidin-1-yl)-1-phenylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hydroxypiperidin-1-yl)-1-phenylethanone is unique due to the presence of both the hydroxyl group and the piperidine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-hydroxypiperidin-1-yl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-12-6-8-14(9-7-12)10-13(16)11-4-2-1-3-5-11/h1-5,12,15H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMNBGIVIZFWAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561100
Record name 2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86518-55-0
Record name 2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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